molecular formula C24H23BrN4O B11586989 6-bromo-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenyl)quinoline-4-carboxamide

6-bromo-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenyl)quinoline-4-carboxamide

Cat. No.: B11586989
M. Wt: 463.4 g/mol
InChI Key: ACKGZGJBVZHGFY-UHFFFAOYSA-N
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Description

6-bromo-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenyl)quinoline-4-carboxamide is a complex organic compound that features a quinoline core substituted with a bromine atom, a pyrazole moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Bromination: The quinoline core is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

    Pyrazole Introduction: The pyrazole moiety is introduced through a condensation reaction between a suitable hydrazine derivative and a 1,3-dicarbonyl compound.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the brominated quinoline with an appropriate amine under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the quinoline core or the carboxamide group, potentially yielding reduced analogs with different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups at the bromine position.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may serve as a probe for studying biological processes, particularly those involving quinoline and pyrazole derivatives.

    Medicine: Due to its structural features, it may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 6-bromo-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenyl)quinoline-4-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The quinoline core may intercalate with DNA, while the pyrazole moiety could interact with various proteins, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-2-(4-methylphenyl)quinoline-4-carboxamide: Lacks the pyrazole moiety but shares the quinoline and carboxamide groups.

    N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenyl)quinoline-4-carboxamide: Similar structure but without the bromine atom.

Uniqueness

The presence of the bromine atom and the pyrazole moiety in 6-bromo-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(4-methylphenyl)quinoline-4-carboxamide makes it unique compared to its analogs. These features may enhance its reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H23BrN4O

Molecular Weight

463.4 g/mol

IUPAC Name

6-bromo-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2-(4-methylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C24H23BrN4O/c1-4-29-14-18(16(3)28-29)13-26-24(30)21-12-23(17-7-5-15(2)6-8-17)27-22-10-9-19(25)11-20(21)22/h5-12,14H,4,13H2,1-3H3,(H,26,30)

InChI Key

ACKGZGJBVZHGFY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)C

Origin of Product

United States

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